Superior Antileishmanial Potency: 7-Chloro-4-hydrazinoquinoline-Derived Hydrazones Achieve Sub-100 ng/mL IC50 Against Intracellular Amastigotes
Hydrazones synthesized from 7-Chloro-4-hydrazinoquinoline demonstrate exceptionally potent activity against the clinically relevant intracellular amastigote stage of Leishmania braziliensis. Specific derivatives, designated Compound 6 and Compound 7, exhibited IC50 values of 30 ng/mL and 20 ng/mL, respectively, in infected murine macrophage assays [1]. This level of activity is in the low nanogram range, placing these leads among highly potent antileishmanial agents. In contrast, the parent compound 7-Chloro-4-hydrazinoquinoline itself lacks this level of potency, highlighting that its primary value is as a privileged building block that imparts this high activity to its derivatives. This potent activity against the intracellular form of the parasite, which is responsible for the pathology of the disease in humans, is a critical differentiator for research programs targeting leishmaniasis.
| Evidence Dimension | In vitro antileishmanial activity (IC50) |
|---|---|
| Target Compound Data | 20 ng/mL (Compound 7) and 30 ng/mL (Compound 6) |
| Comparator Or Baseline | Parent 7-Chloro-4-hydrazinoquinoline (no reported potent activity as a standalone agent); Other 7-chloro-4-quinolinyl hydrazones in the series showed varied activity. |
| Quantified Difference | Derivatives achieve IC50 values in the 20-30 ng/mL range against intracellular amastigotes, a level of potency not observed for the parent hydrazine or many other antileishmanial scaffolds. |
| Conditions | In vitro assay against L. braziliensis amastigotes infecting murine peritoneal macrophages. |
Why This Matters
This nanogram-level potency against the intracellular amastigote stage is a critical benchmark for antileishmanial drug discovery, making 7-chloro-4-hydrazinoquinoline a priority building block for developing new, highly potent leads for this neglected disease.
- [1] Coimbra, E. S., et al. (2013). 7-Chloro-4-quinolinyl hydrazones: a promising and potent class of antileishmanial compounds. Chemical Biology & Drug Design, 81(5), 658-665. View Source
